

3-(2-Methoxyethyl)azepane structure elucidation

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Compound of Interest

Compound Name: 3-(2-Methoxyethyl)azepane

CAS No.: 1566236-20-1

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An In-Depth Technical Guide to the Structure Elucidation of **3-(2-Methoxyethyl)azepane**

Authored by: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a procedural formality; it is the bedrock upon which all subsequent research, development, and clinical evaluation are built. An error in structural assignment can have cascading and catastrophic consequences, leading to the misinterpretation of pharmacological data, wasted resources, and, most critically, potential safety risks. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven methodology for the structure elucidation of a novel saturated heterocyclic amine, **3-(2-Methoxyethyl)azepane**, a scaffold of potential interest in medicinal chemistry due to the prevalence of the azepane core in various bioactive molecules.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic and logical workflow, grounded in the principles of spectroscopic analysis, that is both rigorous and

adaptable. We will proceed from initial sample assessment to the final, unambiguous assignment of the molecular structure, emphasizing the "why" behind each experimental choice and the self-validating nature of a well-executed elucidation protocol.

Part 1: Initial Assessment and Analytical Strategy

The first encounter with a novel compound necessitates a multi-pronged analytical strategy to ascertain its purity and elemental composition. This foundational data provides the framework for all subsequent spectroscopic investigations.

Purity Assessment: The Chromatographic Gatekeeper

Before embarking on detailed spectroscopic analysis, it is crucial to establish the purity of the sample. Co-eluting impurities can introduce extraneous signals in spectroscopic data, leading to significant misinterpretation. High-Performance Liquid Chromatography (HPLC) coupled with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is the preferred method for assessing the purity of non-chromophoric amines like **3-(2-Methoxyethyl)azepane**.

Experimental Protocol: HPLC-CAD Purity Assessment

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m) is a suitable starting point.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A shallow gradient from 5% to 95% B over 20 minutes is recommended to ensure the separation of any closely related impurities.
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 40 °C.
- CAD Settings:
 - Evaporation Temperature: 35 °C.
 - Nebulizer Gas: Nitrogen at 60 psi.
- Data Analysis: Integrate the peak area of the main component and any impurities. A purity level of >98% is generally considered acceptable for proceeding with structure elucidation.

Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical checkpoint for validating the proposed structure.

Experimental Protocol: ESI-TOF HRMS

- Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
- Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive ion mode is optimal for amines, which are readily protonated.
- Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).
- Data Analysis: The expected monoisotopic mass for the protonated molecule $[M+H]^+$ of **3-(2-Methoxyethyl)azepane** (C₉H₁₉NO) is 158.1545. The experimentally determined mass should be within a 5 ppm error tolerance.

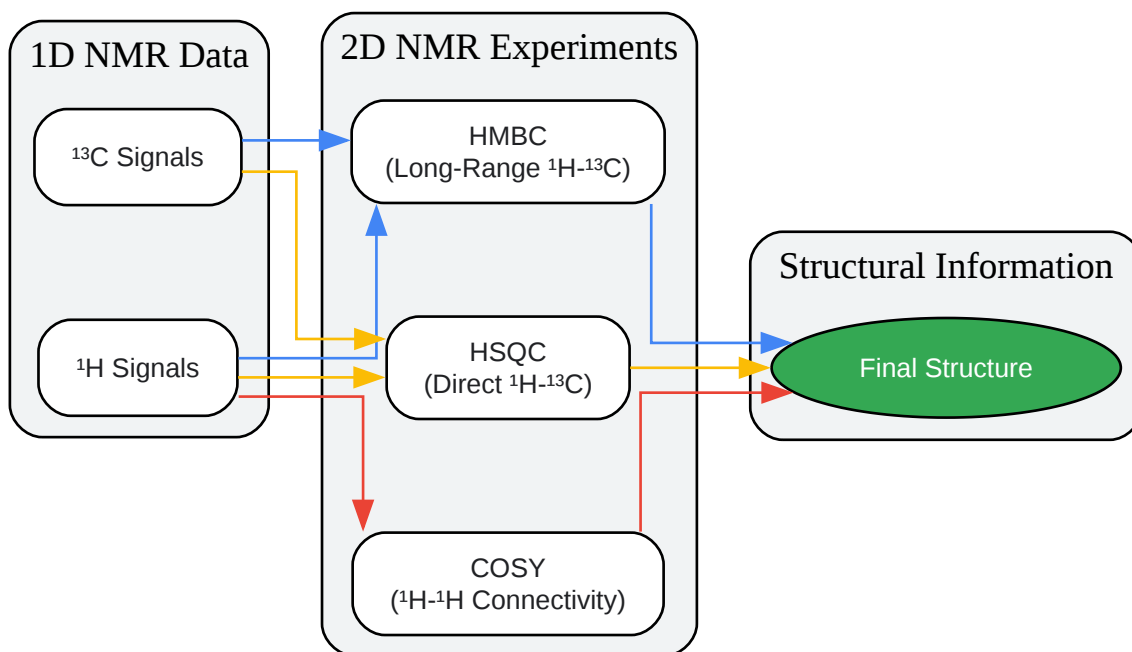
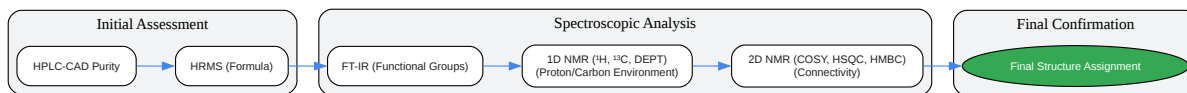
Parameter	Theoretical Value	Observed Value (Hypothetical)	Mass Error (ppm)
Formula	C ₉ H ₂₀ NO ⁺		
[M+H] ⁺	158.1545	158.1542	-1.9

Part 2: Spectroscopic Deep Dive: Assembling the Molecular Jigsaw

With purity and elemental composition confirmed, the core of the structure elucidation process begins: the application of a suite of spectroscopic techniques to piece together the molecular architecture.

The Workflow: A Logic-Driven Approach

The elucidation process follows a logical progression, with each experiment providing a new layer of information that builds upon the last.



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Caption: Integration of 2D NMR data for structure confirmation.

A crucial HMBC correlation would be from the protons of the methoxy group (H-3', δ 3.35) to the carbon of the adjacent methylene group (C-1', δ 72.5). Another key correlation would be from the protons at H-2' (δ 1.75) to the C-3 of the azepane ring (δ 40.0), definitively linking the side chain to the ring.

Part 3: Conclusion and Final Verification

The synergistic interpretation of all acquired data—purity, elemental formula, functional groups, and detailed NMR connectivity—provides a self-validating system for the structural assignment of **3-(2-Methoxyethyl)azepane**. The final structure should be consistent with every piece of experimental evidence. Any ambiguity would necessitate further experiments, such as a 1D

NOE (Nuclear Overhauser Effect) experiment to confirm spatial proximities, or, in complex cases, single-crystal X-ray diffraction.

This guide has outlined a robust and logical pathway for the de novo structure elucidation of a novel small molecule. By adhering to these principles of analytical rigor and systematic data interpretation, researchers can ensure the integrity of their chemical matter and build a solid foundation for subsequent drug discovery and development efforts.

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